molecular formula C22H23N3O3 B15292054 methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

Cat. No.: B15292054
M. Wt: 377.4 g/mol
InChI Key: NNCNQBMEHFXKIB-FMQUCBEESA-N
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Description

Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate is a complex organic compound with a unique structure that includes an indole core, a piperazine ring, and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate.

    Formation of the Carboxylate Ester: The carboxylate ester group can be introduced through esterification reactions, typically involving the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or piperazine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3E)-3-[(4-morpholin-4-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
  • Methyl (3E)-3-[(4-piperidin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

Uniqueness

Methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate is unique due to the presence of the 4-methylpiperazine ring, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s biological activity, making it a valuable candidate for drug discovery and development.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate

InChI

InChI=1S/C22H23N3O3/c1-24-10-12-25(13-11-24)20(15-6-4-3-5-7-15)19-17-9-8-16(22(27)28-2)14-18(17)23-21(19)26/h3-9,14H,10-13H2,1-2H3,(H,23,26)/b20-19+

InChI Key

NNCNQBMEHFXKIB-FMQUCBEESA-N

Isomeric SMILES

CN1CCN(CC1)/C(=C/2\C3=C(C=C(C=C3)C(=O)OC)NC2=O)/C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C(=C2C3=C(C=C(C=C3)C(=O)OC)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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